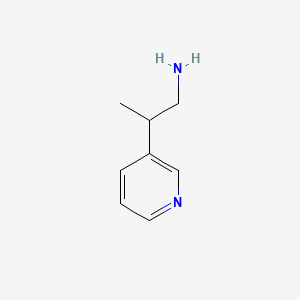







|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]([CH3:12])[CH2:8][N+:9]([O-])=O)[CH:2]=1>C(O)C.Cl.[Pd]>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]([CH3:12])[CH2:8][NH2:9])[CH:2]=1
|




|
Type
|
CUSTOM
|
|
Details
|
vigorously stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The solution was evacuated
|
|
Type
|
CUSTOM
|
|
Details
|
flushed with hydrogen several times, place under an atmosphere of hydrogen
|
|
Type
|
CUSTOM
|
|
Details
|
After 14 h the mixture was evacuated
|
|
Duration
|
14 h
|
|
Type
|
CUSTOM
|
|
Details
|
flushed with argon several times
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through celite
|
|
Type
|
WASH
|
|
Details
|
washed with 200 mL of ethanol
|
|
Type
|
CUSTOM
|
|
Details
|
The volatiles were removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to provide a residue which
|
|
Type
|
CUSTOM
|
|
Details
|
was partitioned between methylene chloride (100 mL) and NaOH (50 mL, 10%)
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with methylene chloride (2×100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by flash column chromatography (20×150 mm column of SiO2, CH2Cl2 /CH2Cl2 saturated with NH3 /MeOH 60:39:1)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC(=CC=C1)C(CN)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |